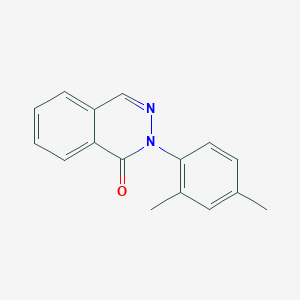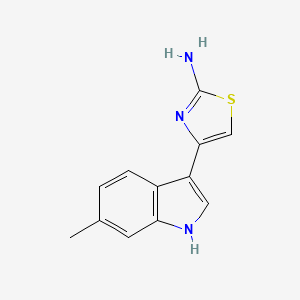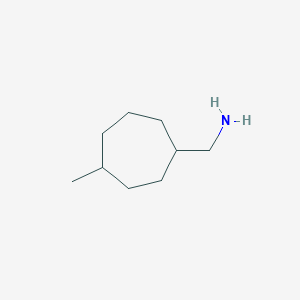
(4-メチルシクロヘプチル)メタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylcycloheptyl)methanamine is an organic compound with the molecular formula C9H19N It is a derivative of cycloheptane, where a methyl group is attached to the fourth carbon of the cycloheptyl ring, and a methanamine group is attached to the first carbon
科学的研究の応用
(4-Methylcycloheptyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Mode of Action
It’s worth noting that methenamine, a compound with a somewhat similar structure, works by breaking down into formaldehyde in the body, which is bactericidal .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information on how environmental factors influence the action of (4-methylcycloheptyl)methanamine is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcycloheptyl)methanamine typically involves the reduction of 4-methylcycloheptanone oxime using sodium in alcohols, most commonly ethanol . This method yields the desired amine with a cis-pomer content in the range of 8 to 10%.
Industrial Production Methods
In industrial settings, the production of (4-Methylcycloheptyl)methanamine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is increasingly being adopted.
化学反応の分析
Types of Reactions
(4-Methylcycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylcycloheptanone or 4-Methylcycloheptanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and derivatives.
類似化合物との比較
Similar Compounds
Cycloheptylamine: Similar structure but lacks the methyl group.
4-Methylcyclohexylamine: Similar structure but with a six-membered ring instead of a seven-membered ring.
Cycloheptylmethanamine: Similar structure but lacks the methyl group on the cycloheptyl ring.
Uniqueness
(4-Methylcycloheptyl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the cycloheptyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
(4-methylcycloheptyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8-3-2-4-9(7-10)6-5-8/h8-9H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSVXVGXOSYWRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
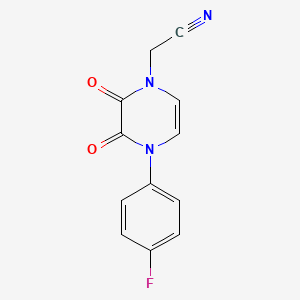
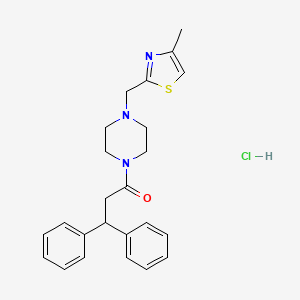
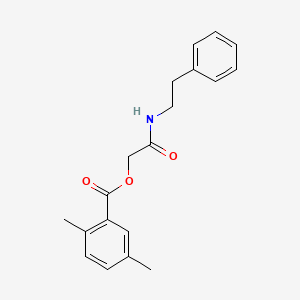
![3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)
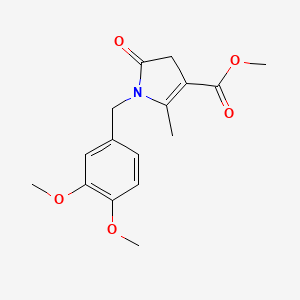
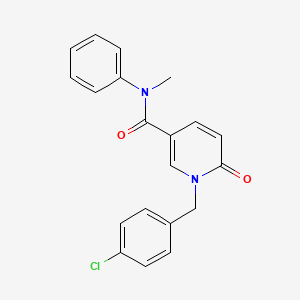
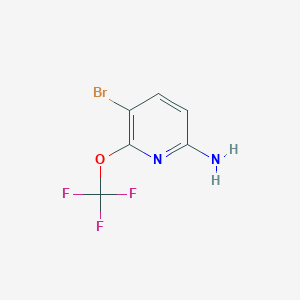
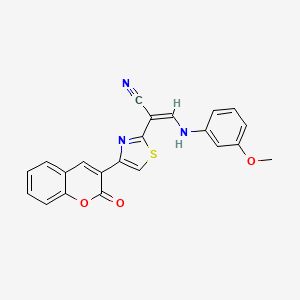
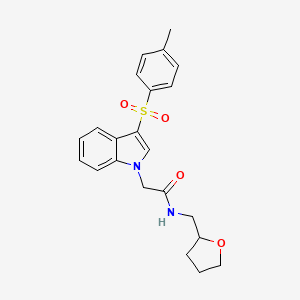
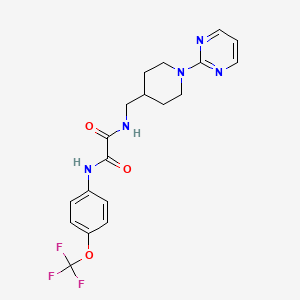
![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)
